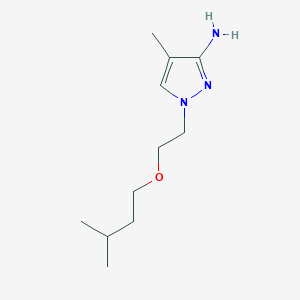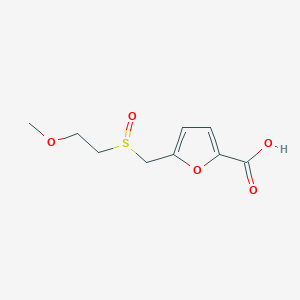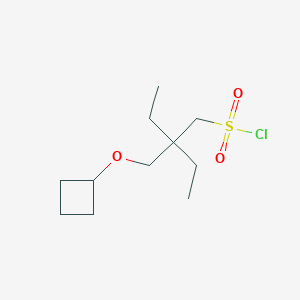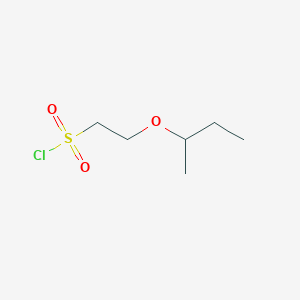![molecular formula C10H15N3O3 B15310034 2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide](/img/structure/B15310034.png)
2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide involves several steps. One common method includes the reaction of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde in boiling ethanol. This reaction yields mixtures of 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitriles and their ammonium salts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide undergoes various chemical reactions, including:
Aminomethylation: Reaction with primary amines and formaldehyde.
Cyclization: Formation of bicyclic structures through intramolecular reactions.
Common Reagents and Conditions
Primary Amines: Used in aminomethylation reactions.
Formaldehyde: Acts as a reagent in aminomethylation.
Ethanol: Common solvent for these reactions.
Major Products
The major products of these reactions include various diazaspiro and bicyclo derivatives, which can be further modified for specific applications .
Aplicaciones Científicas De Investigación
2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antitumor agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The compound’s bicyclic structure allows it to fit into enzyme active sites, blocking their activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines: Studied for their antitumor activities.
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile: Used in similar synthetic routes.
Uniqueness
2-Amino-4-(2,4-dioxo-3-azabicyclo[310]hexan-3-yl)-2-methylbutanamide is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H15N3O3 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide |
InChI |
InChI=1S/C10H15N3O3/c1-10(12,9(11)16)2-3-13-7(14)5-4-6(5)8(13)15/h5-6H,2-4,12H2,1H3,(H2,11,16) |
Clave InChI |
WSYMYOUSXHHWKY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN1C(=O)C2CC2C1=O)(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2alpha-[4-(Trifluoromethyl)phenyl]cyclopropane-1beta-amine](/img/structure/B15309963.png)
![3-amino-4-(2-furyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15309980.png)

![(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol](/img/structure/B15309995.png)




![4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoicacid](/img/structure/B15310035.png)


aminehydrochloride](/img/structure/B15310045.png)
![rac-tert-butyl (1R,6S,7S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B15310047.png)
